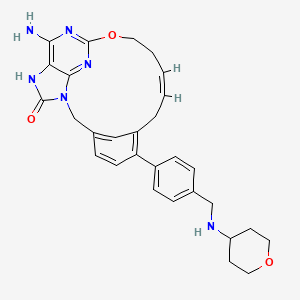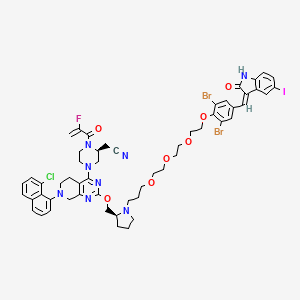
6-ROX (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
6-ROX (hydrochloride) is synthesized through a series of chemical reactions involving the modification of rhodamine derivatives. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6-ROX (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound. The final product is purified through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
6-ROX (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-ROX (hydrochloride) with modified functional groups, which can be used for different applications in scientific research .
科学的研究の応用
6-ROX (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in labeling oligonucleotides for DNA sequencing and FRET imaging.
Medicine: Utilized in diagnostic procedures to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
作用機序
The mechanism of action of 6-ROX (hydrochloride) involves its ability to absorb light at a specific wavelength (568 nm) and emit fluorescence at the same wavelength. This property makes it an effective fluorescent marker for detecting and quantifying biomolecules. The compound interacts with molecular targets through covalent bonding, allowing it to label specific sites on oligonucleotides and proteins .
類似化合物との比較
Similar Compounds
6-Carboxyfluorescein (6-FAM): Another fluorescent dye used for similar applications but with different excitation and emission wavelengths.
Tetramethylrhodamine (TAMRA): A rhodamine derivative with distinct spectral properties.
Rhodamine B: A widely used fluorescent dye with different chemical properties compared to 6-ROX (hydrochloride).
Uniqueness
6-ROX (hydrochloride) is unique due to its specific excitation and emission wavelengths, making it highly suitable for FRET imaging and automated DNA sequencing. Its stability and reactivity with amine groups further enhance its utility in various scientific applications .
特性
分子式 |
C33H31ClN2O5 |
|---|---|
分子量 |
571.1 g/mol |
IUPAC名 |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C33H30N2O5.ClH/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);1H |
InChIキー |
HYKDMQKZQYLGAN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















furan-6-yl] nitrate](/img/structure/B12391928.png)
